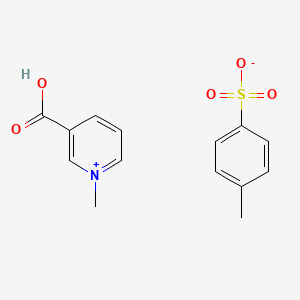
3-Carboxy-1-methylpyridinium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carboxy-1-methylpyridinium toluene-p-sulphonate is a quaternary ammonium salt derived from pyridine. This compound is notable for its structural diversity and its presence in various natural products and bioactive pharmaceuticals. It is used in a wide range of research topics due to its unique properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves quaternization reactions. For 3-Carboxy-1-methylpyridinium toluene-p-sulphonate, the process involves the reaction of 3-carboxy-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions. Various methods such as conventional, microwave, and ultrasound-assisted synthesis can be employed. Microwave synthesis, in particular, has been shown to be faster and yield higher results compared to conventional methods .
Industrial Production Methods
In industrial settings, the synthesis of pyridinium salts often utilizes environmentally friendly solvents like deep eutectic solvents. These methods aim to replace harmful organic solvents, making the process more sustainable. The reactions are typically carried out using nucleophiles like pyridine-3-aldoxime and electrophiles such as dihaloalkanes .
化学反応の分析
Types of Reactions
3-Carboxy-1-methylpyridinium toluene-p-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Catalytic oxidation using molecular oxygen and N-alkyl pyridinium salts as catalysts.
Reduction: Reduction reactions often involve the use of Grignard reagents and chiral copper catalysis.
Substitution: Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include enantioenriched functionalized 1,4-dihydropyridines and other chiral N-heterocycles .
科学的研究の応用
Pyridinium salts, including 3-Carboxy-1-methylpyridinium toluene-p-sulphonate, have a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Carboxy-1-methylpyridinium toluene-p-sulphonate involves its interaction with molecular targets through various pathways. For instance, in catalytic oxidation reactions, the electronic effects of the substituents play a crucial role in determining the catalytic performance . The compound’s structure allows it to participate in selective oxidation processes, converting hydrocarbons into valuable products like carboxylic acids .
類似化合物との比較
Similar Compounds
Methylpyridinium: An ion with the formula C5H5NCH3+, it is the N-methylated derivative of pyridine and is used in various industrial applications.
3-Carboxy-1-methylpyridinium: A related compound with similar structural features and reactivity.
Uniqueness
3-Carboxy-1-methylpyridinium toluene-p-sulphonate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its ability to act as a catalyst in oxidation reactions without the need for metal species makes it particularly valuable in green chemistry applications .
特性
CAS番号 |
60388-20-7 |
|---|---|
分子式 |
C14H15NO5S |
分子量 |
309.34 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;1-methylpyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2.C7H8O3S/c1-8-4-2-3-6(5-8)7(9)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
WHOCGBIEBJQMMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)O |
| 60388-20-7 | |
関連するCAS |
535-83-1 (Parent) |
同義語 |
trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)




![calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate](/img/structure/B1221618.png)
